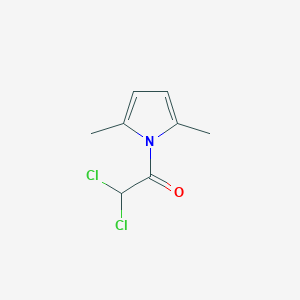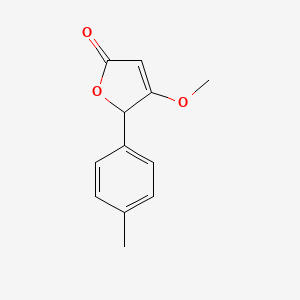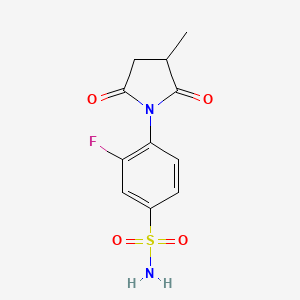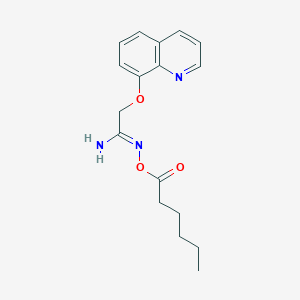
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone is an organic compound that features a dichloromethyl group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with a chlorinating agent. One common method is to react 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethanone: Lacks the methyl groups on the pyrrole ring.
2,2-Dichloro-1-(2,5-dimethyl-1H-imidazol-1-yl)ethanone: Contains an imidazole ring instead of a pyrrole ring.
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone: The position of the substituent on the pyrrole ring is different.
Uniqueness
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone is unique due to the presence of both dichloromethyl and dimethylpyrrole groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
42277-24-7 |
|---|---|
Formule moléculaire |
C8H9Cl2NO |
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2,5-dimethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C8H9Cl2NO/c1-5-3-4-6(2)11(5)8(12)7(9)10/h3-4,7H,1-2H3 |
Clé InChI |
JJHFCOOPHXTBBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C(=O)C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)

![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)




![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)

![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
